MFCD18317021
Overview
Description
The compound 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid (MFCD18317021) is an organic molecule with the molecular formula C13H10FNO2 and a molecular weight of 231.2224 g/mol . This compound features a pyridine ring substituted with a carboxylic acid group and a phenyl ring substituted with a fluorine and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where a fluorine and a methyl group are added to the benzene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Alcohols and Aldehydes: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)-4-pyridinecarboxylic acid
- 3-(3-Bromo-4-methylphenyl)-4-pyridinecarboxylic acid
- 3-(3-Iodo-4-methylphenyl)-4-pyridinecarboxylic acid
Uniqueness
3-(3-Fluoro-4-methylphenyl)-4-pyridinecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCSIKKJUAOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687186 | |
Record name | 3-(3-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-63-5 | |
Record name | 4-Pyridinecarboxylic acid, 3-(3-fluoro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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